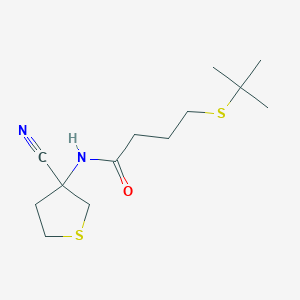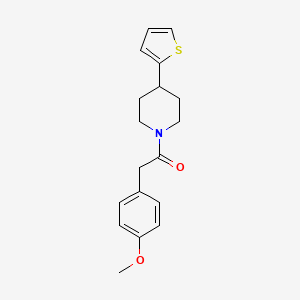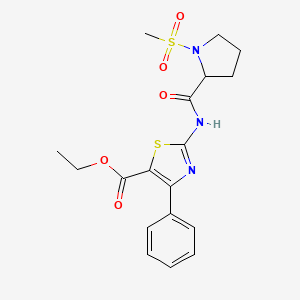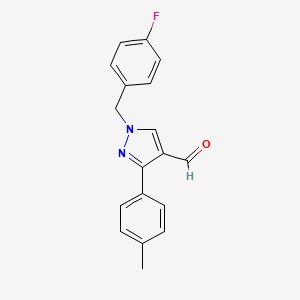![molecular formula C18H18N2O2 B2753938 N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide CAS No. 2411227-64-8](/img/structure/B2753938.png)
N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide, also known as JNJ-1661010, is a small molecule inhibitor of the nociceptin/orphanin FQ peptide receptor (NOP receptor). The NOP receptor is a G protein-coupled receptor that is involved in pain modulation, anxiety, and stress responses. JNJ-1661010 has been investigated for its potential therapeutic applications in pain management, anxiety disorders, and drug addiction.
Mecanismo De Acción
N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide is a selective antagonist of the NOP receptor, which is a member of the opioid receptor family. The NOP receptor is widely distributed in the central nervous system and is involved in pain modulation, anxiety, and stress responses. By blocking the NOP receptor, N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide reduces the activity of the endogenous ligand nociceptin/orphanin FQ peptide, which is involved in pain transmission and stress responses.
Biochemical and Physiological Effects:
N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide has been shown to have a variety of biochemical and physiological effects in preclinical models. In animal models of neuropathic pain, N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide has been shown to reduce the release of pro-inflammatory cytokines and chemokines in the spinal cord. In addition, N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in stress responses. N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide has also been shown to reduce the release of dopamine in the nucleus accumbens, which is involved in drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide is its selectivity for the NOP receptor, which reduces off-target effects. In addition, N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide has been shown to have good oral bioavailability and pharmacokinetic properties in preclinical models. However, one limitation of N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide is its relatively low potency, which may limit its efficacy in clinical settings.
Direcciones Futuras
There are several potential future directions for the investigation of N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide. One area of interest is the potential use of N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide in the treatment of chronic pain, as preclinical studies have shown promising results in animal models of neuropathic pain. Another area of interest is the investigation of N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide in animal models of anxiety disorders, as preclinical studies have shown potential anxiolytic effects. Finally, the investigation of N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide in animal models of drug addiction may provide insights into its potential therapeutic applications in this area.
Métodos De Síntesis
The synthesis of N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide has been described in several research articles. The most common method involves the reaction of 2-bromo-5-nitropyridine with 3-(2-hydroxyethyl)phenol to form 3-(2-bromo-5-nitropyridin-2-yl)phenol. This intermediate is then reacted with 1-(2-chloroethyl)pyrrolidine to form N-[1-[3-(pyridin-2-ylmethoxy)phenyl]ethyl]-2-chloro-5-nitropyridin-2-amine. The final step involves the deprotection of the nitro group using palladium on carbon in the presence of hydrogen gas to form N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide.
Aplicaciones Científicas De Investigación
N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide has been extensively studied in preclinical models for its potential therapeutic applications. In animal models of neuropathic pain, N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide has been shown to reduce pain behaviors and improve mechanical hypersensitivity. In addition, N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide has been investigated for its potential anxiolytic effects in animal models of anxiety disorders. N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide has also been studied for its potential use in drug addiction, as it has been shown to reduce drug-seeking behaviors in animal models of cocaine addiction.
Propiedades
IUPAC Name |
N-[1-[3-(pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-7-18(21)20-14(2)15-8-6-10-17(12-15)22-13-16-9-4-5-11-19-16/h4-6,8-12,14H,13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUAKXPVCZFTOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)C1=CC(=CC=C1)OCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-1-benzyl-3-(((4-ethoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2753859.png)


![N-[3-[(6-Cyclopropyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl]acetamide](/img/structure/B2753865.png)
![(4-(3,4-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2753866.png)
![3-[4-(Benzyloxy)phenyl]-3-{[(4-nitrophenyl)methylene]amino}-1-propanol](/img/structure/B2753868.png)
![Ethyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2753869.png)


![N-cyclohexyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2753875.png)

